1-Methyl-3-[(4-methylphenyl)ethynyl]benzene
Description
1-Methyl-3-[(4-methylphenyl)ethynyl]benzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at position 1 and an ethynyl group (-C≡C-) linked to a 4-methylphenyl moiety at position 3. The ethynyl bridge introduces rigidity and conjugation, influencing electronic properties and reactivity. This compound is primarily synthetic, with applications in materials science and organic synthesis, particularly in cross-coupling reactions . Its molecular formula is C₁₆H₁₄, with a molecular weight of 206.28 g/mol.
Properties
IUPAC Name |
1-methyl-3-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-6-8-15(9-7-13)10-11-16-5-3-4-14(2)12-16/h3-9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEKTBNYBKEXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635108 | |
| Record name | 1-Methyl-3-[(4-methylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65016-20-8 | |
| Record name | 1-Methyl-3-[(4-methylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields ethyl-substituted derivatives.
Substitution: Results in halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-3-[(4-methylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the benzene rings can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physical properties, and applications of 1-Methyl-3-[(4-methylphenyl)ethynyl]benzene and its analogs:
Electronic and Reactivity Profiles
- Ethynyl vs. Alkyl/Isopropyl Groups : The ethynyl group in this compound enhances conjugation and rigidity compared to alkyl-substituted analogs like 1-Methyl-3-(1-methylethyl)benzene. This increases thermal stability and suitability for optoelectronic applications .
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in 1-Methyl-3-((4-nitrophenyl)ethynyl)benzene withdraws electrons, making the compound electron-deficient and reactive in electrophilic substitutions. This contrasts with methoxy (electron-donating) derivatives, which are more stable in oxidative environments .
- Fluorine substitution introduces polarity and resistance to oxidation, as seen in 1-Fluoro-3-[(4-methylphenyl)ethynyl]benzene .
Physical Properties
- Boiling Points : Ethynyl-substituted compounds (e.g., this compound) generally exhibit higher boiling points than alkyl-substituted analogs due to increased molecular rigidity and van der Waals interactions. For example, 3,4'-Dimethyldiphenyl ether has a boiling point of 164°C at 10 mmHg , while alkyl derivatives like 1-Methyl-3-(1-methylethyl)benzene are more volatile .
- Solubility : Ethynyl-linked compounds show lower water solubility compared to ether or thioether derivatives (e.g., 3,4'-Dimethyldiphenyl ether), which benefit from oxygen or sulfur lone pairs enhancing solubility in polar solvents .
Biological Activity
1-Methyl-3-[(4-methylphenyl)ethynyl]benzene, also known by its CAS number 65016-20-8, is an organic compound with notable structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a benzene ring substituted with a methyl group and an ethynyl group attached to a para-substituted methylphenyl group. This unique arrangement contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Reactive Oxygen Species (ROS) Scavenging : By reducing ROS levels, it can protect cells from oxidative damage.
- Cell Cycle Modulation : Evidence suggests it may interfere with the cell cycle in cancer cells, promoting apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of ethynylbenzene compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antioxidant Activity
In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity. The compound was effective at scavenging DPPH radicals, with an IC50 value of approximately 15 µM.
Anticancer Studies
A study focusing on the anticancer properties of this compound revealed that it inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value around 10 µM. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/ MIC Values |
|---|---|---|
| Antimicrobial | Inhibition of bacteria | MIC: 32 - 128 µg/mL |
| Antioxidant | Scavenging DPPH radicals | IC50: ~15 µM |
| Anticancer | Growth inhibition in MCF-7 cells | IC50: ~10 µM |
Q & A
Basic: What synthetic methodologies are commonly employed for 1-Methyl-3-[(4-methylphenyl)ethynyl]benzene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves Sonogashira coupling between 3-methylphenylacetylene and 1-bromo-3-methylbenzene derivatives, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in amine solvents (e.g., triethylamine) . Optimization strategies include:
- Catalyst Loading : Reducing Pd catalyst to 0.5-1 mol% to minimize costs while maintaining yield.
- Temperature : Reactions performed at 60-80°C under inert atmosphere to prevent side reactions.
- Purification : Column chromatography (SiO₂, hexane:ethyl acetate 9:1) effectively isolates the product .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on ethynyl proton absence (C≡C protons are typically silent) and aromatic methyl group signals (δ ~2.3–2.5 ppm). Substituent effects on aromatic protons provide regiochemical confirmation .
- IR Spectroscopy : C≡C stretch (~2100–2260 cm⁻¹) confirms the ethynyl group.
- Mass Spectrometry : Molecular ion peak (m/z ~234) and fragmentation patterns validate molecular weight .
Advanced: How can researchers resolve discrepancies in reported regioselectivity during derivatization of this compound?
Methodological Answer:
Discrepancies often arise from steric/electronic effects of substituents. To address this:
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., electron density maps for electrophilic substitution) .
- Control Experiments : Vary reaction solvents (polar vs. nonpolar) and catalysts (e.g., Pd vs. Cu) to isolate regiochemical outcomes .
- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
Advanced: What experimental approaches are recommended to investigate the electronic properties of this compound for materials science applications?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorption maxima (~250–300 nm) to assess conjugation extent and bandgap.
- Cyclic Voltammetry : Determine redox potentials to evaluate HOMO/LUMO levels and charge transport capabilities.
- Theoretical Studies : Density Functional Theory (DFT) simulations correlate electronic structure with observed reactivity (e.g., in cross-coupling reactions) .
Basic: What are the primary research applications of this compound in academic studies?
Methodological Answer:
- Materials Science : As a rigid, conjugated building block for liquid crystals or organic semiconductors due to its planar ethynyl-tolyl structure .
- Organic Synthesis : Intermediate for synthesizing complex polycyclic aromatics via cycloaddition or coupling reactions .
Advanced: How can researchers design experiments to evaluate the thermal stability of this compound derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Kinetic Studies : Use Arrhenius plots to calculate activation energy for degradation pathways .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with nonpolar solvents (hexane:ethyl acetate 95:5) to separate nonpolar byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product.
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can NMR data contradictions (e.g., unexpected splitting patterns) in this compound derivatives be systematically analyzed?
Methodological Answer:
- Variable-Temperature NMR : Assess dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C vs. −40°C.
- COSY/NOESY : Identify through-space couplings to confirm substituent proximity.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
